N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride
Description
N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride (CAS: 1220039-16-6) is a substituted piperidine derivative with a carboxamide functional group at the 4-position of the piperidine ring. The nitrogen of the carboxamide is further substituted with a cyclohexyl and an ethyl group, conferring unique steric and electronic properties. Its molecular formula is C₁₂H₁₈ClN₃O, with a molecular weight of 255.74 g/mol .
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.ClH/c1-2-16(13-6-4-3-5-7-13)14(17)12-8-10-15-11-9-12;/h12-13,15H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAOSPGDJJQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-16-6 | |
| Record name | 4-Piperidinecarboxamide, N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a piperidine derivative characterized by the presence of cyclohexyl and ethyl substituents. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in the central nervous system, where it may act as an antagonist or inverse agonist at cannabinoid receptors (CB1) .
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antagonistic Activity : The compound has been identified as a potent antagonist at the hCB1 receptor, with studies showing improved efficacy in reducing body weight in diet-induced obese mice .
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Potential Anticancer Activity : Investigations into its anticancer potential are ongoing, with some evidence suggesting it may inhibit tumor growth through enzyme modulation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| CB1 Antagonism | Potent inverse agonist activity | |
| Anti-inflammatory | Potential to reduce inflammation | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer |
Case Studies
- Weight Management : A study highlighted the efficacy of this compound in managing weight in obese mice through its action on the hCB1 receptor, demonstrating a significant reduction in body weight compared to control groups .
- Cancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The results indicated that it could effectively reduce cell viability in specific cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Structural and Functional Differences
Replacing cyclohexyl with cyclopentyl (CAS 1220038-00-5) reduces steric bulk, which may improve binding to compact active sites in biological targets .
Positional Isomerism :
- N-(2-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride (CAS 1220036-37-2) shares the same molecular weight as the target compound but differs in the carboxamide position (3- vs. 4-piperidine) and substituent (pyridinylmethyl vs. cyclohexyl/ethyl). This positional shift alters electronic distribution and hydrogen-bonding capacity .
Polarity and Solubility :
Research Implications
- Drug Design : The cyclohexyl-ethyl combination in the target compound offers a balance between lipophilicity and steric hindrance, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
- SAR Studies : Analogs like the cyclopentyl derivative (CAS 1220038-00-5) are valuable for structure-activity relationship (SAR) studies to optimize selectivity and potency .
- Crystallography : Tools like SHELX () are critical for resolving structural nuances in these compounds, enabling precise determination of substituent conformations .
Q & A
Advanced Research Question
- Reaction optimization : Use a 2:1 molar ratio of N-cyclohexyl-N-ethylamine to 4-piperidinecarbonyl chloride at 0–5°C to suppress side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Byproduct analysis : Employ LC-MS to detect and quantify N-alkylated byproducts (e.g., m/z 311.2 for diethyl variants) and adjust stoichiometry .
How to resolve contradictions between in vitro activity and structural data in target binding studies?
Advanced Research Question
If the compound shows unexpected low affinity despite favorable docking predictions:
- Re-evaluate protonation states : The piperidine nitrogen’s pKa (~8.5) may affect binding at physiological pH. Use pH-adjusted molecular dynamics simulations .
- Check stereochemistry : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) to rule out inactive isomers .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics directly .
What computational strategies are effective for modeling interactions with G-protein-coupled receptors (GPCRs)?
Advanced Research Question
- Docking : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor template).
- MD simulations : Run 100-ns simulations in CHARMM36 to assess stability of the piperidine-cyclohexyl motif in the hydrophobic pocket .
- Free energy calculations : Apply MM-GBSA to predict binding affinity changes due to substituent modifications .
How to analyze the stereochemical impact of the piperidine ring on biological activity?
Advanced Research Question
- Stereoisomer synthesis : Prepare enantiomers via chiral resolution using (+)- or (-)-di-p-toluoyl tartaric acid .
- Biological testing : Compare IC50 values in receptor assays (e.g., σ1 receptor binding).
- Structural correlation : Overlay X-ray structures of enantiomers with target active sites (e.g., using PyMOL) .
What methodologies support structure-activity relationship (SAR) studies for modifying the cyclohexyl group?
Advanced Research Question
- Substituent variation : Synthesize analogs with substituents (e.g., hydroxyl, fluorine) at cyclohexyl positions 2, 3, or 4.
- Activity cliffs : Use random forest models to predict activity changes based on substituent polarity and steric parameters .
- Crystallography : Compare analog-bound protein structures to identify key hydrophobic interactions .
What purification strategies are recommended for removing trace metal catalysts?
Advanced Research Question
- Chelating resins : Use Chelex 100 to remove Pd or Ni residues from coupling reactions.
- Ion-exchange chromatography : Employ Dowex 50WX2 (H+ form) to isolate the hydrochloride salt .
- ICP-MS validation : Ensure metal content <1 ppm for cell-based assays .
How to assess the compound’s stability under oxidative or photolytic conditions?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
